molecular formula C7H7N2NaO5S B12844147 Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate

Cat. No.: B12844147
M. Wt: 254.20 g/mol
InChI Key: KIBZKFPNYNTEHF-UHFFFAOYSA-M
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Description

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate is a sulfonated hydrazine derivative featuring a 1,3-benzodioxole moiety. This compound combines a sulfonate group (enhancing water solubility) with a benzodioxol ring (a pharmacophore associated with bioactivity, such as antitumoral and antifungal properties).

Properties

Molecular Formula

C7H7N2NaO5S

Molecular Weight

254.20 g/mol

IUPAC Name

sodium;N-(1,3-benzodioxol-5-ylamino)sulfamate

InChI

InChI=1S/C7H8N2O5S.Na/c10-15(11,12)9-8-5-1-2-6-7(3-5)14-4-13-6;/h1-3,8-9H,4H2,(H,10,11,12);/q;+1/p-1

InChI Key

KIBZKFPNYNTEHF-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NNS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate typically involves the reaction of 1,3-benzodioxole with hydrazine and sulfonating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N’-sulphonate involves its interaction with specific molecular targets and pathways. It has been shown to interfere with the cell cycle and induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell division and survival . The benzodioxole ring plays a crucial role in its biological activity, as it can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

Table 1: Key Structural Features of Sodium N-(1,3-Benzodioxol-5-yl)hydrazine-N'-sulphonate and Analogues

Compound Name Core Structure Functional Groups Key Substituents Molecular Weight (g/mol) Biological Activity
This compound Benzodioxole + hydrazine Sulfonate (-SO₃⁻Na⁺), hydrazine 1,3-Benzodioxol-5-yl ~291 (estimated) Not explicitly reported; inferred antimicrobial/antitumor potential
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide Benzodioxole + sulfonamide Sulfonamide (-SO₂NH-), benzodioxole Benzene ring, methyl linker 307.33 Cytotoxicity (IC₅₀ = 32 µM vs. MCF7 breast cancer cells)
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole + semicarbazone + imidazole Semicarbazone, imidazole Three-carbon bridge, chlorophenyl Not provided Designed as antifungal agent
3-Phenyl-5-sulfamoyl-N’-[(heteroaryl)methylidene]-1H-indole-2-carbohydrazide Indole + sulfonamide + hydrazone Sulfonamide, hydrazone Heteroaryl/alkylidene Variable (e.g., 4: 435.47) Antimicrobial activity inferred from structural class

Key Observations:

Sulfonate vs.

Benzodioxol Conformation : The benzodioxol ring in capsaicin analogues adopts an envelope conformation (C7 atom puckered by 0.221 Å), which may influence receptor binding compared to planar analogues .

Hybrid Pharmacophores : Compounds like the antifungal (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]hydrazinecarboxamide integrate multiple pharmacophores (benzodioxole, imidazole, semicarbazone), whereas the target compound focuses on sulfonate-hydrazine synergy .

Physicochemical Properties

  • Solubility: Sodium sulfonate derivatives (e.g., sodium cumenesulfonate) act as hydrotropes, increasing solubility of hydrophobic moieties. This suggests that the target compound’s sulfonate group confers superior aqueous solubility compared to non-ionic sulfonamides .
  • Stability : Hydrazine derivatives are prone to hydrolysis under acidic/basic conditions. However, sulfonate groups may stabilize the molecule via ionic interactions, as seen in related sulfonated pharmaceuticals .

Biological Activity

Sodium N-(1,3-benzodioxol-5-yl)hydrazine-N'-sulphonate is a compound that has garnered interest due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzodioxole moiety linked to a hydrazine sulfonate group. The structural features contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals effectively.

Table 1: Antioxidant Activity of Related Compounds

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundTBDTBD
1H-benzimidazole-2-yl hydrazones12.515.0
Resveratrol20.025.0

Note: TBD indicates values yet to be determined in specific studies.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Similar compounds have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7TBDInduction of apoptosis
HeLaTBDInhibition of tubulin polymerization
A549TBDCell cycle arrest

The biological activity of this compound is attributed to several mechanisms:

  • Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to decreased viability.

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